3,4-Epoxyoctane

Catalog No.
S13304906
CAS No.
27415-21-0
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Epoxyoctane

CAS Number

27415-21-0

Product Name

3,4-Epoxyoctane

IUPAC Name

2-butyl-3-ethyloxirane

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-3-5-6-8-7(4-2)9-8/h7-8H,3-6H2,1-2H3

InChI Key

QKHUXWLXTLMABH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)CC

3,4-Epoxyoctane is a cyclic ether with the molecular formula C8H16OC_8H_{16}O. It is characterized by a three-membered epoxide ring, which introduces significant strain and reactivity to the molecule. This compound can exist in different stereoisomeric forms, including both cis and trans configurations, affecting its chemical behavior and interactions. The structural formula can be represented as follows:

C8H16O 3 4 Epoxyoctane \text{C}_8\text{H}_{16}\text{O}\quad \text{ 3 4 Epoxyoctane }

Due to the presence of the epoxide group, 3,4-epoxyoctane is highly reactive and can participate in various

Due to its strained epoxide structure:

  • Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions. This reaction typically involves nucleophilic attack on one of the carbon atoms in the epoxide, leading to the formation of alcohols or diols. The regioselectivity of this reaction can depend on the conditions used and the nature of the nucleophile involved .
  • Rearrangement Reactions: Under certain conditions, such as heating or in the presence of catalysts like boron trifluoride, 3,4-epoxyoctane may undergo rearrangement to yield aldehydes or ketones. These reactions often involve migration of hydrogen or alkyl groups from one carbon to another within the molecule .
  • Nucleophilic Substitution: The epoxide can react with various nucleophiles (e.g., amines or thiols) to form substituted products. This type of reaction is significant in synthetic organic chemistry for producing more complex molecules .

Several methods can be employed for synthesizing 3,4-epoxyoctane:

  • Epoxidation of Alkenes: One common approach is the epoxidation of octene using peracids (e.g., m-chloroperbenzoic acid) or other oxidizing agents. This method allows for selective formation of the epoxide from a double bond.
  • Cyclization Reactions: Another method involves cyclization reactions where appropriate precursors are subjected to conditions that promote ring closure, resulting in the formation of the epoxide.
  • Rearrangement Reactions: As noted earlier, existing compounds like octanol derivatives can be rearranged under acidic conditions to yield 3,4-epoxyoctane .

3,4-Epoxyoctane has several applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules used in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound can be utilized in polymerization reactions to create epoxy resins, which are valued for their strong adhesive properties and resistance to environmental degradation.
  • Research: Due to its reactive nature, 3,4-epoxyoctane is often used in research settings to study reaction mechanisms involving epoxides and their derivatives .

Studies involving 3,4-epoxyoctane focus on its reactivity with nucleophiles and potential biological interactions. Research indicates that epoxides can react with amino acids and proteins, leading to modifications that may affect biological functions. Understanding these interactions is crucial for assessing the environmental impact and toxicity of such compounds .

Several compounds share structural similarities with 3,4-epoxyoctane. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
1,2-EpoxybutaneC4H8OSmaller ring structure; commonly used as a reagent.
1,2-EpoxyhexaneC6H12OSimilar reactivity; used in similar applications but has a longer carbon chain.
1,2-EpoxycyclohexaneC6H10OCyclic structure; exhibits different reactivity patterns due to ring strain differences.

Uniqueness of 3,4-Epoxyoctane: Unlike smaller epoxides that may have more straightforward reactivity pathways due to lower steric hindrance, 3,4-epoxyoctane's larger size and specific stereochemistry provide unique opportunities for complex organic transformations and applications in polymer chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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